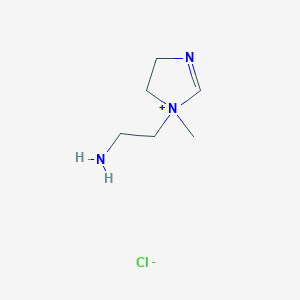
1-(2-Aminoethyl)-1-methyl-4,5-dihydro-1H-imidazol-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Aminoethyl)-1-methyl-4,5-dihydro-1H-imidazol-1-ium chloride is a compound belonging to the class of imidazolium-based ionic liquids These compounds are known for their unique properties, such as high thermal stability, low volatility, and excellent solubility in various solvents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Aminoethyl)-1-methyl-4,5-dihydro-1H-imidazol-1-ium chloride typically involves the reaction of 1-methylimidazole with 2-chloroethylamine hydrochloride under controlled conditions. The reaction is carried out in an appropriate solvent, such as acetonitrile, at elevated temperatures to facilitate the formation of the desired product. The reaction can be represented as follows:
1-methylimidazole+2-chloroethylamine hydrochloride→1-(2-Aminoethyl)-1-methyl-4,5-dihydro-1H-imidazol-1-ium chloride
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced reactors and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Aminoethyl)-1-methyl-4,5-dihydro-1H-imidazol-1-ium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding imidazolium oxides.
Reduction: Formation of reduced imidazolium derivatives.
Substitution: Formation of substituted imidazolium compounds.
Scientific Research Applications
1-(2-Aminoethyl)-1-methyl-4,5-dihydro-1H-imidazol-1-ium chloride has found applications in various scientific research fields:
Chemistry: Used as a catalyst in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential as an antimicrobial agent and its interactions with biological molecules.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized as a corrosion inhibitor for metals and as an additive in lubricants and coatings.
Mechanism of Action
The mechanism of action of 1-(2-Aminoethyl)-1-methyl-4,5-dihydro-1H-imidazol-1-ium chloride involves its interaction with molecular targets through ionic and hydrogen bonding. The compound can form complexes with metal ions, enhancing its effectiveness as a corrosion inhibitor. Additionally, its ability to interact with biological membranes and proteins contributes to its antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Aminoethyl)-1-dodecyl-2-methyl-4,5-dihydro-1H-imidazol-1-ium chloride
- 1-(2-Aminoethyl)-1-dodecyl-2-(trifluoromethyl)-4,5-dihydro-1H-imidazol-1-ium chloride
Uniqueness
1-(2-Aminoethyl)-1-methyl-4,5-dihydro-1H-imidazol-1-ium chloride is unique due to its specific structural features, which confer distinct properties such as enhanced solubility and stability. Compared to its analogs, it may exhibit different reactivity and interaction profiles, making it suitable for specific applications .
Properties
CAS No. |
90745-88-3 |
|---|---|
Molecular Formula |
C6H14ClN3 |
Molecular Weight |
163.65 g/mol |
IUPAC Name |
2-(1-methyl-4,5-dihydroimidazol-1-ium-1-yl)ethanamine;chloride |
InChI |
InChI=1S/C6H14N3.ClH/c1-9(4-2-7)5-3-8-6-9;/h6H,2-5,7H2,1H3;1H/q+1;/p-1 |
InChI Key |
NUUMJLJVNUBSOK-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1(CCN=C1)CCN.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



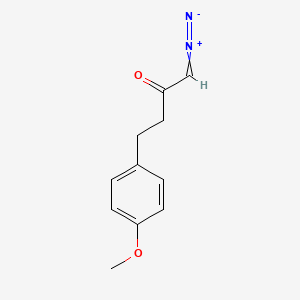

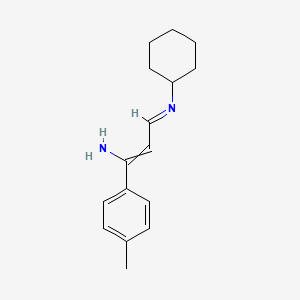
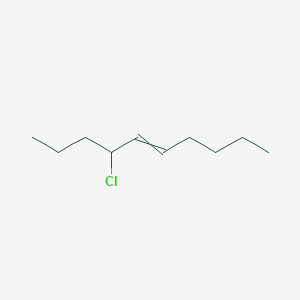
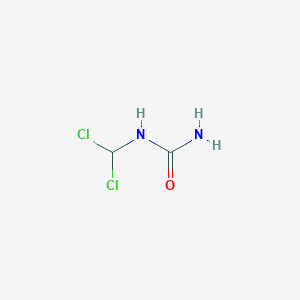
![Ethyl 4-[(trimethylsilyl)oxy]pent-4-enoate](/img/structure/B14348649.png)
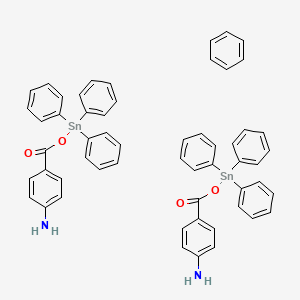
![1,4-Bis[(4-hydroxyphenyl)sulfanyl]butane-2,3-diol](/img/structure/B14348668.png)




![Azuleno[1,2-b]furan](/img/structure/B14348691.png)
